Dipole Moment Confirms Folded cis Conformation
The electric dipole moment measurement unequivocally establishes that the known disalicylide possesses the folded cis conformation rather than the alternative trans isomer. In benzene solution, disalicylide exhibits a dipole moment of 6.27 D, which is substantially higher than the 2.42 D observed for the β-salicylide form [1]. This large difference confirms the non-centrosymmetric, folded boat conformation of disalicylide, which has direct implications for its intermolecular interactions, solubility behavior, and reactivity in stereospecific transformations.
| Evidence Dimension | Electric dipole moment |
|---|---|
| Target Compound Data | 6.27 D |
| Comparator Or Baseline | β-salicylide: 2.42 D |
| Quantified Difference | 2.59× higher (approx. 3.85 D absolute difference) |
| Conditions | Benzene solution |
Why This Matters
For procurement decisions where stereochemical purity and conformational identity dictate downstream reactivity or biological activity, this dipole moment measurement provides a definitive analytical benchmark that distinguishes authentic disalicylide from other isomeric forms.
- [1] Dipole Moments of the Salicylides. Nature. 1949;164:1050. DOI: 10.1038/1641049a0. View Source
